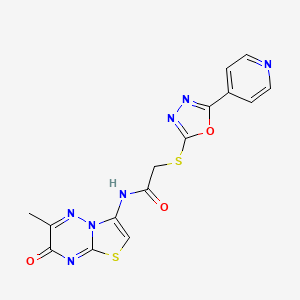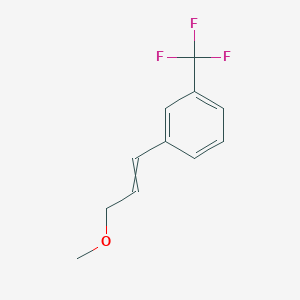![molecular formula C15H15N3 B12635758 (R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine CAS No. 1393176-04-9](/img/structure/B12635758.png)
(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring fused with a phenyl group and an ethanamine side chain, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst. For example, the reaction of benzaldehyde with o-phenylenediamine in the presence of hydrochloric acid yields 1-phenyl-1H-benzo[D]imidazole.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via a reductive amination reaction. This involves the reaction of the benzimidazole derivative with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, to form corresponding imines or amides.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, and sulfonyl groups.
科学的研究の応用
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-benzo[D]imidazole: Lacks the ethanamine side chain but shares the benzimidazole core structure.
2-Phenyl-1H-benzo[D]imidazole: Similar structure with the phenyl group at a different position.
1-(1H-benzo[D]imidazol-2-YL)ethanamine: Similar structure without the phenyl group.
Uniqueness
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its chiral nature and the presence of both the benzimidazole ring and the ethanamine side chain
特性
CAS番号 |
1393176-04-9 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC名 |
(1R)-1-(1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h2-11H,16H2,1H3/t11-/m1/s1 |
InChIキー |
PYHXHXAQVLKMDM-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N |
正規SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


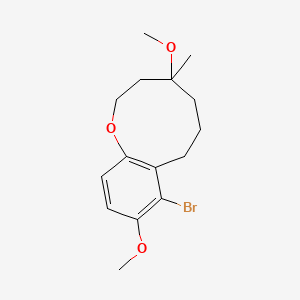
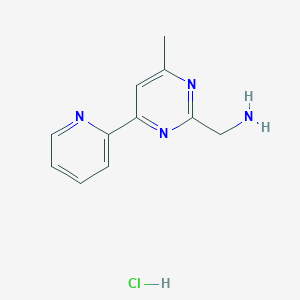
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
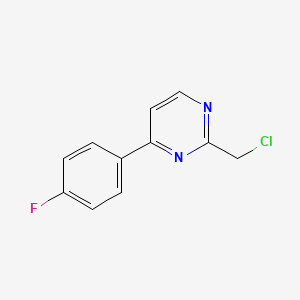
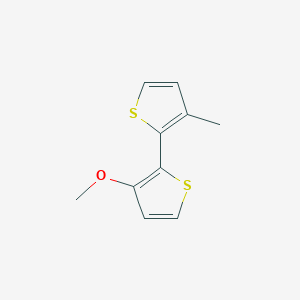
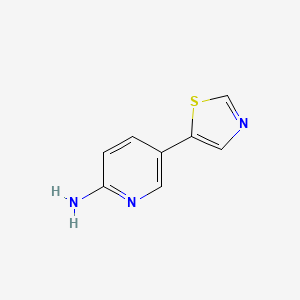
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)
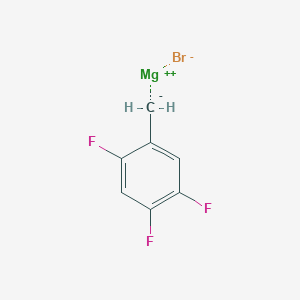
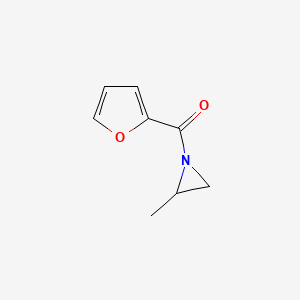
![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
